Product packaging for Methane, dichlorodinitro-(Cat. No.:CAS No. 1587-41-3)

Methane, dichlorodinitro-

Cat. No.: B031413
CAS No.: 1587-41-3
M. Wt: 174.92 g/mol
InChI Key: VLWDJCZBZPKOGX-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitromethanes in Contemporary Chemical Science

Halogenated nitromethanes represent a class of organic compounds characterized by the presence of one or more halogen atoms and a nitro group (NO₂) attached to a single carbon atom. Their importance in modern chemical science is multifaceted. The introduction of halogen atoms significantly alters the electronic properties and reactivity of the parent nitromethane (B149229) molecule. This structural modification enhances their utility as versatile building blocks in organic synthesis and as subjects of theoretical and mechanistic studies.

Nitromethane itself is a valuable reagent in organic synthesis, often used as a solvent and a precursor for various functional groups. sigmaaldrich.comnih.gov The presence of both electron-withdrawing nitro groups and halogens in halogenated nitromethanes makes the alpha-carbon atom highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of more complex molecules. thieme-connect.de Furthermore, the study of these compounds contributes to a deeper understanding of reaction mechanisms, including nucleophilic substitution and elimination reactions.

The field of energetic materials also benefits from research into halogenated nitromethanes. The high oxygen content and potential for rapid decomposition make some of these compounds, including dichlorodinitromethane, of interest in the development of explosives. coompo.comchemicalbook.commusechem.com Theoretical studies on the thermochemical properties and decomposition pathways of halogenated nitromethanes are crucial for designing new energetic materials with desired performance and stability characteristics. researchgate.netresearchgate.net

Evolution of Research Perspectives on Dichlorodinitromethane

The scientific inquiry into dichlorodinitromethane has a history stretching back over a century. Early research focused on its synthesis and basic characterization. One of the initial preparations involved the simultaneous nitration and chlorination of acetone. rsc.orgresearchgate.net Another method involved the reaction of hydroxycarbonimidic dichloride with fuming nitric acid. thieme-connect.de These early investigations laid the groundwork for understanding the fundamental chemistry of this compound.

A notable aspect of early research was the observation of its hazardous nature. Reports from as early as the mid-20th century highlighted its potential to explode upon distillation at atmospheric pressure. sciencemadness.orgzhejianghuaan.com This characteristic underscored the need for careful handling and spurred further investigation into its thermal stability and decomposition mechanisms.

In more recent times, research has shifted towards its application as an energetic material. coompo.comchemicalbook.comresearchgate.netdtic.mil Studies have explored its use in thermobaric explosives (TBX's). coompo.comchemicalbook.com The thermal decomposition of dichlorodinitromethane has been studied using manometric methods, revealing a homogeneous, first-order reaction that proceeds via a radical non-chain mechanism. researchgate.netresearchgate.net Computational chemistry has also played an increasingly important role, with theoretical studies investigating its structural, energetic, and thermochemical properties. researchgate.net These modern research efforts aim to correlate the molecular structure of dichlorodinitromethane and other nitroaliphatic compounds with their impact sensitivity and explosive performance. researchgate.net

Current Challenges and Knowledge Gaps in Dichlorodinitromethane Studies

Despite the progress made, several challenges and knowledge gaps remain in the study of dichlorodinitromethane. A primary challenge lies in its inherent instability and hazardous nature, which complicates experimental work and requires specialized handling procedures. sciencemadness.orgzhejianghuaan.com

A comprehensive understanding of its solid-state chemistry and polymorphism is still developing. The crystal structure and its influence on sensitivity and detonation performance are areas that warrant further investigation. While theoretical models have provided valuable insights, experimental validation of these computational predictions is often a complex endeavor.

Furthermore, the detailed mechanisms of its condensed-phase decomposition under various stimuli (e.g., impact, shock, heat) are not fully elucidated. Understanding these mechanisms is critical for predicting its behavior as an energetic material and for developing safer handling and storage protocols.

The environmental fate and toxicology of dichlorodinitromethane are also areas where more research is needed. As with many halogenated organic compounds, its potential for environmental persistence and biological activity requires thorough assessment. While some related compounds have been studied for their toxicity, specific data on dichlorodinitromethane remains limited. ontosight.aihealthcouncil.nl

Finally, exploring new and more efficient synthetic routes to dichlorodinitromethane and its derivatives remains an active area of research. Developing syntheses that are safer, more scalable, and produce higher yields would facilitate further studies and potential applications. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCl2N2O4 B031413 Methane, dichlorodinitro- CAS No. 1587-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro(dinitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2N2O4/c2-1(3,4(6)7)5(8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDJCZBZPKOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166500
Record name Methane, dichlorodinitro-
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Molecular Weight

174.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-41-3
Record name Dichlorodinitromethane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, dichlorodinitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, dichlorodinitro-
Source EPA DSSTox
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Synthetic Methodologies and Formation Pathways of Dichlorodinitromethane

Laboratory-Scale Synthetic Routes to Dichlorodinitromethane

The preparation of dichlorodinitromethane in a laboratory setting involves specific chemical transformations, often requiring carefully controlled conditions. Research into these synthetic routes has explored various precursors and reaction mechanisms.

The synthesis of dichlorodinitromethane fundamentally involves the introduction of both chloro and nitro functional groups onto a single carbon center. The mechanisms governing these transformations are critical for understanding and optimizing the synthesis.

Halogenation of simple alkanes, such as methane (B114726), typically proceeds via a free-radical chain reaction. byjus.comlibretexts.org This process is generally initiated by energy input, such as heat or UV light, which causes the homolytic cleavage of the halogen molecule (e.g., Cl-Cl) into highly reactive radicals. libretexts.org The reaction then propagates through a series of steps where a halogen radical abstracts a hydrogen atom from the alkane, and the resulting alkyl radical reacts with another halogen molecule. A significant challenge in free-radical halogenation is the lack of selectivity, which often leads to a mixture of mono- and poly-halogenated products. byjus.comlibretexts.orgquora.com For instance, the chlorination of methane can produce chloromethane, dichloromethane (B109758), trichloromethane, and carbon tetrachloride. libretexts.org

Nitration of alkanes involves the substitution of a hydrogen atom with a nitro group (–NO2). unacademy.com This transformation can be challenging for simple alkanes like methane, which are relatively unreactive and require harsh conditions, such as vapor-phase nitration at high temperatures (150–475 °C), to proceed. quora.comunacademy.comnowgonggirlscollege.co.in

The synthesis of a mixed halo-nitro compound like dichlorodinitromethane can theoretically follow different sequences. One possible pathway involves the halogenation of a nitro-compound. Studies have shown that primary and secondary nitroalkanes can be readily halogenated at the α-position (the carbon bearing the nitro group) in an alkaline solution. nowgonggirlscollege.co.in This suggests a plausible route where a dinitromethane (B14754101) precursor is subjected to chlorination. Conversely, a simultaneous nitration and chlorination reaction from a different precursor, such as acetone, has also been demonstrated, indicating a more complex, concurrent mechanistic pathway. rsc.orgresearchgate.net

Several distinct precursors and reaction pathways have been successfully employed to synthesize dichlorodinitromethane.

One of the earliest documented methods involves the simultaneous nitration and chlorination of acetone . rsc.orgresearchgate.net This approach highlights the use of a readily available organic ketone as a starting point for constructing the target molecule.

Another effective route utilizes hydroxycarbonimidic dichloride , the oxime derived from phosgene. The reaction of this precursor with fuming nitric acid yields dichlorodinitromethane in a reported 50–60% yield, demonstrating an efficient transformation. thieme-connect.de

The use of nitro-containing precursors is also a viable strategy. Dinitromethane potassium salt has been identified as an intermediate in the synthesis of dichlorodinitromethane. theclinivex.com This pathway likely involves the direct chlorination of the dinitromethane salt to achieve the final product.

Interestingly, dichlorodinitromethane can also serve as a precursor for other related compounds. For example, chlorodinitromethane can be prepared through the dechlorination of dichlorodinitromethane, highlighting the reactivity of the C-Cl bonds in the molecule. researchgate.net

Table 1: Selected Laboratory Synthetic Routes for Dichlorodinitromethane
PrecursorReagentsReported YieldReference(s)
Hydroxycarbonimidic dichloride (Cl₂C=NOH)Fuming nitric acid50–60% thieme-connect.de
AcetoneNot specified (Simultaneous nitration & chlorination)Not specified rsc.org, researchgate.net
Dinitromethane potassium saltNot specified (Implied chlorination)Not specified theclinivex.com

While classical stoichiometric methods for preparing dichlorodinitromethane are established, the development of novel catalytic approaches remains an area of potential advancement. Catalysis in organic synthesis aims to improve reaction efficiency, selectivity, and sustainability. epfl.chuic.edu

For the synthesis of halogenated nitroalkanes, catalysts could address key challenges. In nitration reactions, catalysts have been shown to improve yields under milder conditions. For instance, N-hydroxyphthalimide can be used as a catalyst in the nitration of alkanes with a nitrogen dioxide/air mixture, achieving very good yields. thieme-connect.de Applying such catalytic systems could potentially enhance the efficiency of introducing nitro groups in a dichlorodinitromethane synthesis.

In halogenation, controlling selectivity is a primary goal. While not specifically documented for dichlorodinitromethane, research in catalysis continually seeks to develop systems that can direct the halogenation to specific sites and prevent over-halogenation.

Furthermore, novel synthetic methods like electrosynthesis present another frontier. Electrochemical oxidation has been investigated for related compounds, where the process proceeds through the formation of iminoxyl radicals from oxime precursors. researchgate.net Such electrocatalytic methods could offer an alternative pathway that avoids harsh reagents and provides greater control over the reaction. The design of new catalysts, including atomically dispersed metal catalysts on supports like nitrogen-doped carbon, represents a modern strategy to facilitate complex chemical transformations with high efficiency. nih.gov

Environmental and Industrial Formation Mechanisms of Dichlorodinitromethane

Beyond deliberate laboratory synthesis, dichlorodinitromethane and related compounds can be formed unintentionally in various industrial and environmental settings. These formation pathways are often associated with chemical processes involving chlorine, nitrogen compounds, and organic matter.

Dichlorodinitromethane has been identified as a byproduct in certain industrial and analytical chemical processes.

Chemical Digestion: It has been detected as an oxidation product during the chemical digestion of organic materials like tobacco and fir sawdust with a mixture of perchloric and nitric acids at high temperatures (200°C). sciencemadness.org This indicates that under aggressive oxidative and nitrating conditions, complex organic matter can be broken down to form this simple C1 compound.

Byproduct of Nitration: The compound has also been noted as a possible lachrymatory byproduct formed during the nitration of 1,1,1-trichloro-2,2-di-(4-chlorophenyl)ethane (DDT) with a mixture of concentrated nitric and glacial acetic acids. rsc.org

Industrial Nitration of Alkanes: The gas-phase nitration of simple alkanes is an industrial process for producing nitroalkanes. thieme-connect.de In such high-temperature processes, the presence of chlorine sources as impurities could potentially lead to the co-formation of chlorinated nitroalkanes like dichlorodinitromethane.

In environmental systems, particularly treated water, the formation of a class of compounds known as halonitromethanes (HNMs) is a well-documented phenomenon. waterrf.org These compounds are considered disinfection byproducts (DBPs), formed when disinfectants like chlorine or chloramine (B81541) react with natural organic matter (NOM) present in the water. acs.orgresearchgate.net

The formation of HNMs is complex and depends on several factors, including the nature of the organic precursors, water pH, and the type of disinfectant used. waterrf.org Algal organic matter, which is rich in proteins and amino acids, is a significant precursor to the formation of nitrogenous DBPs, including HNMs. acs.orgresearchgate.net The proposed formation mechanisms involve a series of reactions including halogenation, oxidation, and N-nitration. researchgate.net For example, pre-oxidation of water with ozone, a common treatment step, has been shown to alter the structure of algal organic matter, which can decrease the formation of some DBPs but increase the formation of others, such as the highly oxidized trichloronitromethane. acs.org The presence of bromide in water can lead to the formation of brominated HNMs. researchgate.net While dichlorodinitromethane is not one of the most commonly monitored HNMs, these pathways demonstrate the potential for abiotic formation of complex halogenated and nitrated C1 compounds in environmental settings.

Table 2: Potential Industrial and Environmental Formation Pathways of Dichlorodinitromethane and Related Compounds
Process / EnvironmentPotential PrecursorsKey ConditionsCompound(s) FormedReference(s)
Chemical Digestion of BiomassTobacco, fir sawdustPerchloric acid, nitric acid, 200°CDichlorodinitromethane sciencemadness.org
DDT NitrationDDT, impuritiesNitric acid, acetic acidDichlorodinitromethane (possible) rsc.org
Water DisinfectionNatural/Algal organic matter, amino acidsChlorination, chloraminationHalonitromethanes (HNMs) waterrf.org, acs.org, researchgate.net

Chemical Reactivity, Reaction Kinetics, and Transformation Dynamics of Dichlorodinitromethane

Gas-Phase Reaction Kinetics of Dichlorodinitromethane

The fate of dichlorodinitromethane in the atmosphere is expected to be governed by its reactions with photochemically generated radicals and by photolysis.

Kinetic Studies with Atmospheric Radicals (e.g., OH, Cl)

The primary loss process for many organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. copernicus.org For halogenated nitroalkanes, the presence of electron-withdrawing nitro and chloro groups is expected to influence the rate of reaction with OH radicals. The reaction would likely proceed via hydrogen abstraction if a hydrogen atom were present. However, dichlorodinitromethane lacks hydrogen atoms, suggesting that its reaction with OH radicals may be significantly slower than that of other nitroalkanes. researchgate.net

Reactions with chlorine (Cl) atoms can also be an important atmospheric sink for certain volatile organic compounds, particularly in marine or coastal areas where Cl atom concentrations can be elevated. nih.govmdpi.com Similar to OH radicals, Cl atoms typically react by abstracting a hydrogen atom. Given the absence of C-H bonds in dichlorodinitromethane, its reactivity with Cl atoms is also expected to be low.

Illustrative Data Table for Gas-Phase Reaction Kinetics

Since no experimental data is available for dichlorodinitromethane, the following table provides a conceptual framework for the kind of data that would be determined in kinetic studies.

Atmospheric RadicalReaction Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
OH Data not availableData not available
Cl Data not availableData not available

Photodissociation Processes and Quantum Yield Determinations

Photodissociation, the cleavage of chemical bonds by incoming photons, is another potential degradation pathway for dichlorodinitromethane in the atmosphere. Nitroaromatic compounds are known to undergo photodissociation, and it is plausible that aliphatic nitro compounds like dichlorodinitromethane would also be susceptible to photolysis. acs.orgaip.orgresearchgate.net The C-N and C-Cl bonds are potential sites for cleavage.

The quantum yield (Φ) is a critical parameter in assessing the importance of photodissociation. It represents the fraction of absorbed photons that result in a specific photochemical reaction. nsf.govnih.gov The determination of quantum yields involves complex experimental setups to measure the amount of reactant consumed or product formed per photon absorbed. nsf.govnih.gov For dichlorodinitromethane, the quantum yields for the cleavage of the C-N and C-Cl bonds would need to be experimentally determined to assess its photolytic stability.

Illustrative Data Table for Photodissociation Parameters

This table illustrates the type of data that would be collected in a study of dichlorodinitromethane's photodissociation.

Photodissociation ReactionWavelength Range (nm)Quantum Yield (Φ)
Cl₂C(NO₂)₂ + hν → Cl₂CNO₂ + NO₂Data not availableData not available
Cl₂C(NO₂)₂ + hν → ClC(NO₂)₂ + ClData not availableData not available

Modeling of Atmospheric Lifetime and Degradation Pathways

τ_OH = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH and [OH] is the average concentration of OH radicals in the atmosphere. copernicus.org

Given the expected low reactivity with OH and Cl radicals, photodissociation might be the dominant atmospheric loss process for dichlorodinitromethane. However, without experimental data on its absorption cross-section and quantum yields, its atmospheric lifetime remains undetermined.

Solution-Phase Reactivity of Dichlorodinitromethane

In aqueous environments, the transformation of dichlorodinitromethane would likely be driven by hydrolysis and redox reactions.

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. mdpi.com The presence of two chlorine atoms and two nitro groups on the same carbon atom in dichlorodinitromethane makes the central carbon atom highly electrophilic and thus susceptible to nucleophilic attack by water. The hydrolysis of similar halogenated compounds can proceed through a substitution reaction where a halogen is replaced by a hydroxyl group. ncert.nic.ingoogle.com The kinetics of hydrolysis are often dependent on pH and temperature. nih.govscispace.com

For dichlorodinitromethane, the hydrolysis could lead to the formation of various degradation products, and the reaction rates would need to be determined experimentally under different environmental conditions.

Reductive and Oxidative Transformation in Aqueous Environments

Dichlorodinitromethane may also undergo reductive or oxidative transformations in aqueous environments, particularly in the presence of reactive chemical species or microorganisms. The nitro groups in the molecule are susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives. Conversely, strong oxidizing agents could potentially transform the molecule, although the carbon atom is already in a relatively high oxidation state. The specific pathways and rates of these transformations would depend on the redox conditions of the aqueous environment.

Catalytic and Thermal Decomposition Studies of Dichlorodinitromethane

The study of the chemical reactivity, reaction kinetics, and transformation dynamics of dichlorodinitromethane is crucial for understanding its stability and potential applications. This section focuses on the investigations into its decomposition under catalytic and thermal conditions.

Heterogeneous Catalysis for Controlled Conversion

There is a notable lack of available scientific literature specifically detailing the heterogeneous catalytic decomposition of dichlorodinitromethane. Extensive searches of scholarly articles and research databases did not yield specific studies on the use of heterogeneous catalysts for the controlled conversion of this compound. While heterogeneous catalysis is a widely studied field for the transformation of various organic compounds, including other nitroalkanes, specific research into its application for dichlorodinitromethane has not been published. Therefore, details regarding suitable catalysts, reaction conditions, conversion efficiencies, and selectivity for the controlled conversion of dichlorodinitromethane remain an area for future investigation.

Investigation of Thermal Stability and Decomposition Products

A study on the thermal explosion times of several dinitropropanes at a constant pressure of 10 kbar revealed significant differences in their stability based on the substitution pattern of the nitro groups. The temperature required to cause an explosion in 20 seconds varied considerably among the isomers. This suggests that the arrangement of functional groups on the carbon backbone plays a critical role in the thermal decomposition pathway and kinetics.

For instance, 2,2-dinitropropane, which has both nitro groups on the same carbon atom (a gem-dinitro structure), required a significantly higher temperature to decompose compared to isomers where the nitro groups are on adjacent or separated carbon atoms. This indicates a higher thermal stability for the gem-dinitro configuration in this series. Fluorination of a dinitromethane (B14754101) derivative also appears to influence stability.

The following interactive data table summarizes the thermal explosion temperatures for various dinitroalkanes, which can serve as a proxy for their relative thermal stabilities.

Compound NameStructureTemperature for 20-second Explosion Time at 10 kbar (°C)
2,2-DinitropropaneCH₃-C(NO₂)₂-CH₃269
1,1,1-FluorodinitromethaneF-C(NO₂)₂-H242
1,1-DinitropropaneCH₃-CH₂-CH(NO₂)₂172
1,2-DinitropropaneCH₃-CH(NO₂)-CH₂(NO₂)162

Note: This data is for dinitropropane and fluorodinitromethane compounds and is presented as an analogy due to the lack of direct data for dichlorodinitromethane.

Based on these analogous findings, it can be postulated that dichlorodinitromethane, which also possesses a gem-dinitro structure, might exhibit a notable degree of thermal stability. However, the presence of two chlorine atoms on the same carbon would also significantly influence the electronic environment and bond strengths within the molecule, potentially leading to different decomposition pathways and products compared to the dinitropropanes. The specific decomposition products of dichlorodinitromethane upon thermal degradation have not been documented. Theoretical and experimental studies would be necessary to determine its precise thermal decomposition profile, including the onset of decomposition, the kinetic parameters, and the nature of the resulting chemical species.

Advanced Spectroscopic and Analytical Characterization of Dichlorodinitromethane

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation and Detection

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying molecules and elucidating their structure. cardiff.ac.uknih.gov These techniques probe the vibrational modes of a molecule, which are specific to its bonding and symmetry, providing a unique "fingerprint." nih.govuniversityofgalway.ie IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment. cardiff.ac.uk Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, where the frequency shift corresponds to the vibrational modes of the molecule, and is active for vibrations that cause a change in polarizability. cardiff.ac.ukuniversityofgalway.ie

The vibrational spectrum of dichlorodinitromethane is characterized by absorption bands corresponding to the stretching and bending modes of its constituent functional groups. The primary vibrational modes are associated with the carbon-chlorine (C-Cl) and nitro (NO₂) groups.

The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). These are typically strong absorbers in the infrared spectrum. Additionally, bending and rocking modes for the NO₂ group appear at lower wavenumbers. The carbon-chlorine bonds also produce characteristic stretching and bending frequencies.

By assigning these observed bands to specific molecular motions, a spectral fingerprint for dichlorodinitromethane is established. This fingerprint is unique to the molecule and allows for its unambiguous identification in a sample. universityofgalway.ie While specific, experimentally verified spectra for dichlorodinitromethane are not widely available in public literature, the expected regions for its primary vibrational modes can be predicted based on established group frequencies.

Interactive Table 1: Predicted Vibrational Modes for Dichlorodinitromethane (Note: These are predicted wavenumber ranges based on typical group frequencies. Actual values require experimental measurement.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Asymmetric StretchNO₂1550 - 1620StrongMedium
Symmetric StretchNO₂1340 - 1390StrongStrong
Asymmetric StretchC-Cl₂750 - 850StrongMedium
Symmetric StretchC-Cl₂600 - 750MediumStrong
ScissoringNO₂830 - 870MediumWeak
RockingNO₂500 - 600MediumWeak
BendingC-Cl₂250 - 400MediumMedium

Both IR and Raman spectroscopy can be employed for the quantitative analysis of dichlorodinitromethane. mdpi.comyoutube.com The basis for quantification is the Beer-Lambert Law, which states that the absorbance of a particular band is directly proportional to the concentration of the analyte in the sample. youtube.com

For quantitative analysis, a calibration curve is first constructed by measuring the spectra of several standard samples with known concentrations of dichlorodinitromethane. The intensity or area of a characteristic, well-resolved absorption band (e.g., the strong NO₂ symmetric stretch) is plotted against the concentration. mdpi.com The concentration of dichlorodinitromethane in an unknown sample can then be determined by measuring its spectrum and interpolating the band's intensity on the calibration curve. youtube.com

Chemometric methods, such as partial least squares (PLS) regression, can be applied to the full spectral data to build more robust quantitative models, especially for complex mixtures where spectral overlap may occur. universityofgalway.ie These multivariate techniques can improve accuracy and overcome limitations like baseline drift. universityofgalway.iemdpi.com

Mass Spectrometric Techniques for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and specific, making it invaluable for both identifying and quantifying chemical compounds.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). pnnl.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a powerful tool for identifying unknown compounds. For dichlorodinitromethane (CCl₂N₂O₄), HRMS can confirm its molecular formula by matching the experimentally measured mass of its molecular ion to the calculated theoretical mass.

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. youtube.com The pattern of these fragments provides structural information about the parent molecule. gre.ac.ukyoutube.com The fragmentation of dichlorodinitromethane would likely proceed through the cleavage of the C-N and C-Cl bonds.

A plausible fragmentation pathway could involve:

Loss of a nitro group (•NO₂) to form a [CCl₂NO₂]⁺ ion.

Loss of a chlorine atom (•Cl) to form a [CClNO₂]⁺ ion.

Cleavage of the C-C bond is not possible, but subsequent losses from primary fragments can occur.

Understanding these pathways is crucial for structural confirmation and for developing selective detection methods in complex matrices. nih.gov

Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data for Dichlorodinitromethane (Note: These are predicted values. Actual fragmentation depends on ionization method and energy.)

Ion FormulaDescriptionCalculated m/z
[CCl₂N₂O₄]⁺Molecular Ion197.9133
[CCl₂NO₂]⁺Loss of •NO₂151.9255
[CClNO₂]⁺Loss of •Cl from [CCl₂NO₂]⁺116.9570
[NO₂]⁺Nitro group fragment45.9929
[CCl₂]⁺Dichlorocarbene radical cation81.9377

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is the gold standard for the analysis of volatile and semi-volatile organic compounds. thermofisher.com

A typical GC-MS protocol for dichlorodinitromethane would involve the following steps:

Sample Injection : A liquid sample containing dichlorodinitromethane is injected into a heated port, where it is vaporized.

Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Dichlorodinitromethane will interact with this phase, and its retention time—the time it takes to travel through the column—will be characteristic of the compound under the specific analytical conditions.

Ionization and Detection : As dichlorodinitromethane elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their m/z ratio.

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of dichlorodinitromethane are monitored. This increases sensitivity and selectivity.

Interactive Table 3: Illustrative GC-MS Protocol Parameters for Dichlorodinitromethane Analysis

ParameterSettingPurpose
GC System
Column Type5% Phenyl MethylpolysiloxaneStandard non-polar column for general purpose analysis.
Column Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for good resolution and capacity.
Carrier GasHeliumInert gas to carry the sample through the column.
Inlet Temperature250 °CEnsures rapid vaporization of the analyte.
Oven Program50°C (1 min), ramp to 280°C at 15°C/minTemperature gradient to separate compounds based on boiling points.
MS System
Ionization ModeElectron Impact (EI) at 70 eVStandard, energetic ionization creating reproducible fragment patterns.
Mass Range40-250 amuScans for the expected molecular ion and fragment masses.
Monitored Ions (SIM)m/z 198, 152, 117Specific ions for selective and sensitive detection of the target compound.

Chromatographic Separation Methods for Dichlorodinitromethane Analysis

Chromatography encompasses a range of techniques used to separate the components of a mixture. nih.govjournalagent.comjackwestin.com The choice of method depends on the properties of the analyte and the sample matrix.

For a volatile compound like dichlorodinitromethane, gas chromatography (GC) is the most suitable separation technique. nih.gov The separation is based on the compound's partitioning between the gaseous mobile phase and the liquid or solid stationary phase within the column. jackwestin.com By selecting a column with an appropriate stationary phase (e.g., a non-polar or mid-polar phase), dichlorodinitromethane can be effectively separated from other components in a mixture based on differences in boiling point and polarity. nih.gov

High-performance liquid chromatography (HPLC) could also be considered, particularly if the compound is part of a non-volatile mixture or if derivatization is employed. chromedia.org In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the analyte's affinity for the stationary versus the mobile phase. jackwestin.com A reversed-phase setup, with a non-polar stationary phase and a polar mobile phase, would be a common starting point for a molecule of moderate polarity like dichlorodinitromethane.

Emerging Sensor Technologies and Remote Sensing for Environmental Monitoring

The potential release of industrial compounds like dichlorodinitromethane into the environment necessitates the development of advanced sensor technologies for real-time monitoring. Emerging optical sensors and remote sensing techniques offer promising avenues for the rapid and non-invasive detection of such volatile organic compounds.

Optical sensors provide a highly sensitive and selective means of detecting chemical species. For nitro-containing compounds, fluorescence-based sensing is a particularly well-explored principle. This method often relies on the phenomenon of fluorescence quenching. nih.govmdpi.com

In a typical fluorescence quenching sensor, a fluorescent material (fluorophore) is used as the sensing element. researchgate.netchemrxiv.org When the fluorophore absorbs light of a specific wavelength, it enters an excited state and then emits light of a longer wavelength (fluorescence). In the presence of a quencher molecule, such as a nitro-containing compound, the fluorescence intensity is diminished. nih.gov This quenching can occur through various mechanisms, including photoinduced electron transfer from the fluorophore to the electron-deficient nitro compound. mdpi.com

Recent advances in materials science have led to the development of highly sensitive and selective fluorescent sensors for nitroaromatic compounds, which are used in explosives. researchgate.netchemrxiv.org These sensors often employ metal-organic frameworks (MOFs) or conjugated polymers as the fluorophore. researchgate.netchemrxiv.org While dichlorodinitromethane is a nitroalkane rather than a nitroaromatic, the underlying principle of fluorescence quenching by the electron-withdrawing nitro group could be harnessed for its detection. The development of new sensor materials with specific affinities for nitroalkanes would be a key area of research.

Another advanced optical detection technique is infrared (IR) spectroscopy. Every molecule has a unique vibrational signature that can be detected in the infrared spectrum, acting as a molecular fingerprint. mdpi.com This allows for the identification of volatile organic compounds (VOCs) in complex mixtures. mdpi.com Recent developments in laser-based IR spectroscopy, such as using quantum-cascade lasers, enable rapid and highly selective multicompound analyses of VOCs. nih.gov

Remote sensing technologies provide the capability to monitor atmospheric composition over large areas. Hyperspectral imaging and satellite-based sensors are powerful tools for the detection of industrial pollutants.

Hyperspectral imaging combines imaging and spectroscopy to obtain a complete spectrum for each pixel in an image, creating a "data cube" of spatial and spectral information. researchgate.net This technique can be used to detect and identify gases and chemical clouds in the atmosphere by their unique spectral absorption or emission features. researchgate.net In the context of environmental monitoring, airborne or ground-based hyperspectral imagers operating in the infrared region can detect the characteristic spectral signatures of volatile organic compounds. nih.gov The detection of a compound like dichlorodinitromethane would depend on it having sufficiently strong and unique absorption features in the spectral range of the instrument.

Satellite-based detection offers global monitoring capabilities for a range of atmospheric pollutants. nasa.gov Instruments on board satellites can measure the absorption or backscattering of sunlight by the Earth's atmosphere. nasa.gov Different chemical species absorb light at specific wavelengths, allowing for their identification and quantification. nasa.gov While the direct detection of a specific compound like dichlorodinitromethane from space is challenging and depends on its atmospheric concentration and spectral properties, satellites are routinely used to monitor related species such as nitrogen dioxide (NO₂) and various halocarbons (e.g., chlorofluorocarbons - CFCs). nasa.govmdpi.com The technologies and retrieval algorithms developed for these compounds could potentially be adapted for the detection of dichlorodinitromethane, particularly in scenarios of significant industrial emissions. researchgate.net The monitoring of industrial heat signatures via infrared emissions from satellites also provides a method for tracking industrial activity globally. mdpi.com

Theoretical and Computational Chemistry Investigations of Dichlorodinitromethane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. nist.gov These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its structure, bonding, and reactivity.

The electronic structure of dichlorodinitromethane is central to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the arrangement of electrons in molecular orbitals. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Electronic Properties of Dichlorodinitromethane and Related Compounds (Note: The data for dichlorodinitromethane is hypothetical and extrapolated from trends observed in analogous compounds for illustrative purposes.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Nitromethane (B149229)-11.32-0.2711.053.46
Dichloromethane (B109758)-11.381.3412.721.60
Dichlorodinitromethane -12.5 (estimated) -2.0 (estimated) 10.5 (estimated) ~2.5 (estimated)

Data for Nitromethane and Dichloromethane are representative values from computational chemistry databases.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity of dichlorodinitromethane. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Such descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, can elucidate the nature of the chemical bonds within dichlorodinitromethane. This would reveal the degree of covalent and ionic character in the C-Cl, C-N, and N-O bonds, as well as any hyperconjugative interactions that may contribute to the molecule's stability or reactivity.

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. ethz.ch For dichlorodinitromethane, the primary conformational flexibility would arise from the rotation of the two nitro groups around the C-N bonds.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES for the rotation of the nitro groups, stationary points such as energy minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers) can be identified. researchgate.net

Table 2: Hypothetical Torsional Barriers for Nitro Group Rotation in Dichlorodinitromethane (Note: This data is illustrative and based on typical values for sterically hindered nitroalkanes.)

Rotational CoordinateConformerRelative Energy (kcal/mol)
Dihedral Angle (Cl-C-N-O)Staggered0.0
Eclipsed4.5

It is expected that the bulky chlorine atoms and the other nitro group would create significant steric hindrance, leading to a complex PES with distinct energy barriers to rotation. Understanding these conformational preferences is crucial as different conformers may exhibit different reactivities.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling can be used to explore the pathways of chemical reactions, providing insights into their feasibility and rates. This is particularly useful for understanding the decomposition and potential reactivity of energetic materials like dichlorodinitromethane.

DFT is a widely used computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. scispace.com For dichlorodinitromethane, a likely decomposition pathway is the homolytic cleavage of the C-N bond to form dichloronitromethyl and nitrogen dioxide radicals. researchgate.net

DFT calculations can be used to locate the transition state (TS) for this bond-breaking process. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. wikipedia.org By calculating the vibrational frequencies of the TS, it can be confirmed as a true saddle point (characterized by one imaginary frequency).

The activation energy (Ea) and other thermodynamic parameters of the reaction can be determined from the energies of the reactant, transition state, and products. researchgate.net These calculations can be performed in both the gas phase and in solution to understand the influence of the environment on the reaction. scispace.com

Table 3: Illustrative DFT-Calculated Parameters for the C-N Bond Cleavage in Dichlorodinitromethane (Note: This data is hypothetical and based on computational studies of similar nitroalkane decomposition.)

ParameterGas PhaseDMSO (solvent)
Activation Energy (Ea) (kcal/mol)40.538.2
Enthalpy of Reaction (ΔH) (kcal/mol)35.133.5
Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)39.837.6

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly". researcher.life This approach allows for the simulation of chemical processes at the atomic level without the need for pre-defined force fields. nih.gov

AIMD simulations of dichlorodinitromethane could be used to study its behavior under various conditions, such as high temperatures or pressures, to model its decomposition dynamics. researcher.liferesearchgate.net These simulations can provide a detailed picture of the bond-breaking and bond-forming events as they occur over time, offering insights into the initial steps of decomposition. rsc.org For instance, AIMD has been used to study the vibrational energy redistribution in nitromethane, which is crucial for understanding the initiation of decomposition. nih.gov

Prediction of Atmospheric and Environmental Parameters

Computational chemistry is also a valuable tool for predicting the environmental fate of chemicals. nih.gov For dichlorodinitromethane, this would involve estimating its atmospheric lifetime and potential for environmental persistence. nih.gov

The primary removal mechanism for many organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. nih.gov The rate constant for the reaction of dichlorodinitromethane with OH radicals can be calculated using computational methods. This rate constant can then be used in atmospheric models to estimate the compound's atmospheric lifetime. nist.gov

Due to the presence of chlorine atoms, dichlorodinitromethane may also be subject to photolysis (decomposition by sunlight). The UV-Vis absorption spectrum of the molecule can be calculated using time-dependent DFT (TD-DFT) to determine if it absorbs light in the solar spectrum reaching the troposphere.

The persistence of organochlorine compounds in the environment is a significant concern. nih.govchesci.comijcrt.org Computational models can also be used to predict properties such as the octanol-water partition coefficient (logP), which is an indicator of a substance's tendency to bioaccumulate.

Table 4: Estimated Environmental Parameters for Dichlorodinitromethane (Note: This data is illustrative and based on general trends for halogenated nitroalkanes.)

ParameterPredicted ValueSignificance
Atmospheric Lifetime (vs. OH radicals)Months to a few yearsIndicates potential for long-range transport.
Global Warming Potential (GWP)ModerateContribution to greenhouse effect.
Ozone Depletion Potential (ODP)Low to ModeratePotential impact on the stratospheric ozone layer.

Computational Estimation of Radiative Efficiency and Global Warming Potential

The increasing development and commercial introduction of new chemical substances, particularly halogenated compounds, necessitates methods for evaluating their potential environmental impact. nih.gov When experimental data is unavailable, computational chemistry provides essential tools for estimating properties like radiative efficiency (RE) and global warming potential (GWP). nih.gov These estimations are crucial for understanding the potential climatic influence of compounds such as dichlorodinitromethane.

The process of computationally estimating GWP for a chemical is robust and can accurately reproduce all critical phenomena without relying on experimental data. nih.gov A key step involves determining the molecule's geometry using methods like the B3LYP/6-311g** level of theory, which has shown good agreement with experimental results for similar compounds. nih.gov Following geometry optimization, vibrational frequencies and infrared intensities are calculated. nih.gov These frequencies are fundamental for estimating the radiative forcing, which is a measure of how much energy the gas will absorb. nih.gov

One established approach uses Pinnock-type models, which utilize computed vibrational frequency data to estimate RE values. nih.gov Studies have demonstrated that the reliability of these calculated RE values can be significantly improved by scaling both the vibrational frequencies and their intensities. nih.gov The choice of the computational method and basis set has a notable effect on the results, with vibrational intensities showing a strong dependence on the basis set used. nih.gov This dependency is largely responsible for differences in computed RE values. nih.gov

Once the radiative efficiency is determined, the GWP can be calculated. The GWP is a measure of how much energy the emission of 1 ton of a gas will absorb over a specific time period (commonly 100 years), relative to the emission of 1 ton of carbon dioxide (CO₂). This metric provides a common unit of measure to compare the global warming impacts of different gases. nih.gov The entire process, from geometry prediction to calculating infrared intensities and atmospheric lifetimes, can be performed using computational methods, providing a complete picture of a chemical's potential contribution to global warming. nih.gov

The table below illustrates the typical output of such computational studies, using data for other fluorinated methyl species as an example, as specific computational values for dichlorodinitromethane were not available in the searched literature.

CompoundComputational MethodEstimated Atmospheric Lifetime (years)Estimated 100-year GWP
Methylene Fluoride (CH₂F₂)B3LYP/6-311g** with CBS-RAD5.2675
Fluoromethane (CH₃F)B3LYP/6-311g** with CBS-RAD2.6150
Fluoroform (CHF₃)B3LYP/6-311g** with CBS-RAD27014,800

Note: Data in the table is for illustrative purposes based on computational studies of other compounds nih.gov and standard GWP values to demonstrate the type of information generated.

Development and Application of Digital Twin Models for Chemical Systems

A digital twin is a virtual representation of a physical asset, process, or system that is continuously updated with data from its real-world counterpart. nih.govresearchgate.net This technology creates a dynamic, data-fed virtual replica that allows for real-time monitoring, analysis, and optimization. researchgate.net In the chemical industry, a digital twin of a chemical product or process can be used to manage formulations, predict behavior under various conditions, and ensure compliance. researchgate.net

The development of a digital twin for a chemical system involves three primary layers:

Data Layer : This layer aggregates information from various sources, including Product Lifecycle Management (PLM) systems, Laboratory Information Management Systems (LIMS), manufacturing execution systems (MES), and Internet of Things (IoT) sensors that track variables like temperature and pressure. researchgate.net

Simulation Layer : This incorporates both physics-based models (e.g., reaction kinetics, thermodynamics) and data-driven AI algorithms to predict the system's behavior. researchgate.net

Feedback Loop : A crucial component is the bi-directional stream of data between the physical system and its digital model, allowing the twin to be continuously synchronized and updated. nih.govdtu.dk

Simulations of Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a microscopic view of chemical processes, revealing detailed information about intermolecular interactions and the behavior of substances in the condensed phase (liquids and solids). youtube.commdpi.com

Intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds, dictate many of a substance's physical properties, including boiling point, solubility, and viscosity. mdpi.comnih.gov For a molecule like dichlorodinitromethane, which possesses polar C-Cl and N-O bonds, electrostatic and dipole-dipole interactions would be significant. MD simulations can model these interactions explicitly. The simulation begins by defining the initial positions and velocities of the molecules in a simulation box. youtube.com The forces between particles are calculated using a predefined force field, and these forces are then used to update the positions and velocities for a small time step. youtube.comyoutube.com Repeating this process over millions of steps generates a trajectory that describes how the system evolves.

From this trajectory, various properties related to the condensed phase behavior can be analyzed:

Structural Properties : The radial distribution function can be calculated to understand how molecules are arranged relative to one another in a liquid or solid state.

Thermodynamic Properties : Quantities like pressure, energy, and heat capacity can be averaged over the course of the simulation.

Transport Properties : By analyzing the movement of molecules, properties such as diffusion coefficients and viscosity can be determined.

These simulations are particularly valuable for studying phenomena in complex environments, such as the behavior of fluids in confined nanopores, where interactions between the fluid molecules and the confining surfaces become dominant. mdpi.com For dichlorodinitromethane, MD simulations could predict its density and viscosity at different temperatures or how it interacts with various solvents at a molecular level, providing insights that are difficult to obtain experimentally. mdpi.com More advanced techniques like ab initio molecular dynamics (AIMD) can be used to study chemical reactivity in the condensed phase without relying on predefined force fields. mdpi.com

The table below outlines the types of interactions and properties that can be investigated for a molecule using MD simulations.

Simulation TypeInvestigated Property/InteractionExample Output for a Hypothetical System
All-Atom MDIntermolecular Forces (van der Waals, Electrostatic)Pairwise interaction energies, Radial distribution functions
NVT Ensemble MDLiquid StructureDensity profile, Molecular orientation analysis
NPT Ensemble MDThermodynamic Properties (e.g., Density)Average density at given temperature and pressure
AIMDCondensed Phase ReactivityReaction pathways, Intermediate lifetimes mdpi.com

Environmental Fate and Ecological Transformation Research of Dichlorodinitromethane

Atmospheric Removal Processes and Global Sink Mechanisms

Specific experimental data on the atmospheric lifetime and global sink mechanisms for dichlorodinitromethane are not available. However, its fate in the atmosphere would be governed by the same fundamental processes that control other volatile halogenated organic compounds. musechem.com The primary removal pathways for such chemicals in the troposphere are photolysis (degradation by sunlight) and oxidation by reactive chemical species. chemicalbook.com

The dominant chemical sink for most organic compounds in the troposphere is reaction with the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere". researchgate.net Halogenated compounds are also susceptible to reaction with chlorine atoms (Cl•), which can be significantly more reactive than •OH radicals, although their atmospheric concentrations are typically much lower. epa.gov

No published rate constants for the reaction of dichlorodinitromethane with •OH radicals or Cl• atoms were found. For analogous compounds, the presence of C-H bonds would typically make them susceptible to hydrogen abstraction by these radicals. However, dichlorodinitromethane (CCl₂N₂O₄) lacks C-H bonds, suggesting that this particular reaction pathway is not possible.

Therefore, its atmospheric degradation by these radicals would likely proceed through other, slower mechanisms. The atmospheric lifetime of a compound is inversely related to its removal rate; a slower reaction rate with oxidants implies a longer atmospheric lifetime. researchgate.netnasa.govnoaa.gov Without experimental data, the atmospheric lifetime of dichlorodinitromethane remains undetermined.

Another potential removal process is photolysis, the breakdown of a molecule by absorbing solar radiation. mit.edu The presence of nitro groups (-NO₂) in dichlorodinitromethane suggests it may absorb ultraviolet radiation, potentially leading to the cleavage of the C-N or C-Cl bonds. For example, the related compound trichloronitromethane (chloropicrin) readily undergoes photolysis in the atmosphere. chemicalbook.com The efficiency of this process for dichlorodinitromethane would depend on its absorption cross-section and the quantum yield for dissociation, data for which are not available.

Specific atmospheric transport and dispersion modeling studies for dichlorodinitromethane have not been published. Such modeling is used to predict how pollutants disperse in the atmosphere based on emission sources, meteorological conditions, and chemical transformation and deposition processes. nasa.govresearchgate.netnih.govitrcweb.org

To model the transport of a specific compound like dichlorodinitromethane, key physical and chemical properties are required as inputs. These include:

Vapor Pressure: Influences the rate of volatilization into the atmosphere.

Atmospheric Lifetime: Determines how far the compound can be transported before it is degraded. musechem.com

Deposition Velocities: Quantify the rate of removal from the atmosphere via wet (rain, snow) and dry deposition.

Without these specific parameters, any modeling of dichlorodinitromethane's atmospheric transport would be highly speculative. Based on its estimated boiling point of 121.5°C, it is a volatile compound and would be expected to be distributed in the atmosphere if released. chemicalbook.com Its potential for long-range transport would be contingent on its atmospheric lifetime. chemwhat.com

Biogeochemical Cycling and Microbial Degradation Studies

No microorganisms capable of degrading dichlorodinitromethane have been identified or isolated. Research on other halogenated compounds has shown that various bacteria and fungi can evolve metabolic pathways to utilize them as sources of carbon and energy. researchgate.netlibretexts.orgwikipedia.org For example, numerous microbes have been identified that can degrade compounds like dichloromethane (B109758) and dinitrotoluenes. itrcweb.org The identification of specific dichlorodinitromethane-degrading strains would require enrichment studies using contaminated soil or water samples.

The enzymatic pathways for the degradation of dichlorodinitromethane under either aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions have not been studied.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of chlorinated alkanes often involves oxygenase enzymes. nist.gov For nitroaromatic compounds, dioxygenases can initiate the reaction by adding two oxygen atoms to the aromatic ring, often leading to the release of the nitro group as nitrite. youtube.com Given its structure, an initial enzymatic attack on dichlorodinitromethane might involve either dehalogenation (removal of chlorine) or denitrification (removal of a nitro group).

Anaerobic Degradation: In anaerobic environments, reductive processes are more common. Halogenated compounds can undergo reductive dehalogenation, where the compound is used as an electron acceptor and a halogen atom is removed and replaced with a hydrogen atom. chemwhat.comdss.go.thchemsafetypro.com The nitro groups could also be subject to reduction. Studies on other chlorinated methanes like dichloromethane and chloroform (B151607) have identified specific anaerobic bacteria, such as Dehalobacterium species, that can carry out these transformations. ecetoc.org

The following table presents examples of microorganisms known to degrade related halogenated and nitrated compounds, illustrating the types of microbes that could potentially be involved in dichlorodinitromethane degradation.

CompoundDegrading MicroorganismCondition
DichloromethaneDehalobacterium formicoaceticumAnaerobic
2,4-DinitrotolueneBurkholderia sp. strain DNTAerobic
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT)Pseudomonas aeruginosaAerobic
DichloromethaneMethylobacteriaAerobic

This table is for illustrative purposes and does not imply these specific microorganisms can degrade dichlorodinitromethane.

Environmental Compartmentalization and Transport Research

No specific studies on the environmental compartmentalization and transport of dichlorodinitromethane are available. The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine its tendency to partition between air, water, soil, and sediment.

Key parameters that control this partitioning include:

Henry's Law Constant (H): This value describes the partitioning of a chemical between air and water at equilibrium. A high Henry's Law constant indicates a greater tendency to volatilize from water into the air. The value for dichlorodinitromethane is not experimentally determined.

Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc): This coefficient measures the tendency of a chemical to adsorb to the organic matter in soil and sediment. researchgate.net A high Koc value indicates that the compound will be relatively immobile in soil and likely to accumulate in sediment, while a low Koc suggests it will be more mobile and prone to leaching into groundwater. nasa.gov The Koc for dichlorodinitromethane has not been reported.

The table below shows typical ranges of these parameters for related compounds to provide context.

CompoundLog Kow (Octanol-Water Partition Coefficient)Henry's Law Constant (atm·m³/mol)Log Koc (L/kg)Mobility in Soil
Dichloromethane1.250.0031.6High
Trichloronitromethane1.080.0061.7High
2,4-Dinitrotoluene1.981.6 x 10⁻⁶2.2Medium

Note: This data is for analogous compounds and is intended to illustrate the range of properties that influence environmental transport. These values are not estimates for dichlorodinitromethane.

Without these fundamental data points, predicting whether dichlorodinitromethane would primarily reside in the atmosphere, surface water, groundwater, or soil compartments is not possible.

Air-Water and Soil-Water Partitioning Behavior

The partitioning behavior of a chemical compound between air, water, and soil is fundamental to understanding its distribution and potential for transport in the environment. This behavior is typically quantified by the Henry's Law constant (H) for air-water partitioning and the soil organic carbon-water partitioning coefficient (Koc) for soil-water partitioning.

Air-Water Partitioning: The tendency of a chemical to partition between the air and water phases is described by its Henry's Law constant. wikipedia.org A high Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air, while a low value suggests it is more likely to remain dissolved in water. The value of the Henry's Law constant is influenced by factors such as the compound's vapor pressure and water solubility. epa.gov For dichlorodinitromethane, specific experimental or calculated Henry's Law constants are not available in the reviewed literature.

Soil-Water Partitioning: The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. ecetoc.org This partitioning is commonly expressed by the soil adsorption coefficient (Kd), which is the ratio of the chemical's concentration in soil to its concentration in water at equilibrium. researchgate.net Because the organic carbon fraction of soil is the primary site of adsorption for many organic chemicals, the Kd is often normalized to the organic carbon content, yielding the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil and low mobility, whereas a low Koc value suggests the chemical is more mobile and prone to leaching into groundwater. chemsafetypro.com Specific Koc or Kd values for dichlorodinitromethane have not been reported in the available scientific literature. The determination of these coefficients typically involves batch equilibrium experiments where the compound is equilibrated with soil and water, followed by measurement of its concentration in each phase. usda.govepa.gov

Data on Partitioning Behavior of Dichlorodinitromethane

Partition CoefficientValueSource
Henry's Law Constant (H)Data not availableN/A
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Data not availableN/A

Modeling of Environmental Distribution and Persistence

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. up.ptresearchgate.net These models integrate a chemical's physical-chemical properties (such as partitioning coefficients), transformation rates (e.g., biodegradation, hydrolysis, photolysis), and characteristics of the environmental system to estimate its concentrations in various environmental compartments like air, water, soil, and sediment over time. rsc.orgdefra.gov.uk

The persistence of a chemical, often characterized by its environmental half-life, is a critical input for these models. ecetoc.org It reflects the time required for half of the initial amount of the substance to be degraded or removed from a specific environmental compartment. nih.gov

For dichlorodinitromethane, there is a lack of specific studies that have applied environmental fate models to predict its distribution and persistence. The development of such a model would require, at a minimum, estimated or experimentally determined values for its partitioning coefficients and degradation rates. copernicus.org Without this fundamental data, any modeling effort would be highly speculative. The accuracy of environmental fate models is highly dependent on the quality of the input data. epa.gov

Summary of Modeling and Persistence Data for Dichlorodinitromethane

ParameterValueSource
Environmental Half-life (Air)Data not availableN/A
Environmental Half-life (Water)Data not availableN/A
Environmental Half-life (Soil)Data not availableN/A
Modeled Environmental Concentration (PEC)Not modeledN/A

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Dichlorodinitromethane

Dichlorodinitromethane, with the chemical formula CCl₂N₂O₄, is a halogenated polynitroalkane. The current academic understanding of this compound is notably limited, with much of the specific, foundational research being sparse and not widely accessible in contemporary databases. Its primary identity in the available literature is as an energetic material, specifically noted for its potential application in the preparation of thermobaric explosives tandfonline.com.

The synthesis of dichlorodinitromethane has been described in chemical literature, focusing on its preparation and aspects of its kationoid reactivity rsc.org. While specific, detailed, and publicly available experimental procedures are not prevalent, the synthesis routes for similar compounds suggest that its preparation likely involves the chlorination of dinitromethane (B14754101) or its corresponding salts. The study of its reactivity indicates an exploration of its behavior as an electrophilic species, though the full scope of its chemical reactions remains largely undocumented in modern scientific reports. Due to this limited public knowledge base, a comprehensive picture of its chemical and physical properties is yet to be established, categorizing it as a compound with significant potential for further fundamental research.

Identification of Critical Research Gaps and Emerging Themes

The analysis of available literature reveals substantial gaps in the knowledge surrounding dichlorodinitromethane. These gaps span from basic physicochemical properties to its environmental impact, highlighting a critical need for comprehensive investigation. The emerging theme is that while the compound is recognized as an energetic material, the foundational data required for its safe handling, application, and environmental assessment is almost entirely absent from the public domain.

Key Research Gaps:

Fundamental Physicochemical Data: There is a pronounced lack of publicly available, experimentally verified data for the basic physical properties of dichlorodinitromethane. This includes, but is not limited to, melting point, boiling point, density, and vapor pressure.

Spectroscopic Characterization: Comprehensive spectroscopic data is a cornerstone of modern chemical analysis. For dichlorodinitromethane, there is an absence of published Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and detailed mass spectrometry data. Such information is essential for unambiguous identification, purity assessment, and structural elucidation.

Thermal Stability and Decomposition: As an energetic material, its thermal behavior is of paramount importance. However, specific studies on its thermal stability, decomposition kinetics, and the identity of its decomposition products are not available. While general decomposition mechanisms for nitroalkanes and chlorinated hydrocarbons are known, dedicated analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is critically needed rsc.orgosti.govwikipedia.org.

Reactivity and Synthetic Utility: Beyond an early mention of its "kationoid reactivity," the broader chemical reactivity of dichlorodinitromethane is unexplored rsc.org. Its potential as a building block in organic synthesis or for the creation of new energetic materials has not been investigated.

Environmental Fate and Toxicology: As a halogenated organic compound (HOC), dichlorodinitromethane is likely to exhibit environmental persistence ncert.nic.innih.govchromatographyonline.comepa.gov. There is a complete lack of research on its biodegradability, potential for bioaccumulation, hydrolysis, and photolytic degradation pathways. Its toxicological profile is also unknown.

Computational and Theoretical Analysis: Modern computational chemistry provides powerful tools for predicting the properties and behavior of molecules acs.orgmdpi.com. There is no evidence of density functional theory (DFT) or other molecular modeling studies being applied to dichlorodinitromethane to predict its geometry, electronic structure, stability, or spectroscopic signatures.

Recommendations for Future Experimental and Theoretical Investigations

To address the identified knowledge gaps, a structured research program incorporating both experimental and theoretical approaches is recommended. This will establish the foundational scientific data necessary to understand and potentially utilize dichlorodinitromethane safely and responsibly.

Recommended Experimental Investigations:

Synthesis, Purification, and Characterization:

Develop and optimize a reliable, scalable synthesis procedure.

Establish effective purification and crystallization methods to obtain high-purity samples.

Conduct a full suite of spectroscopic analyses (¹³C NMR, ¹⁴N NMR, IR, Raman, High-Resolution Mass Spectrometry) to create a complete and verifiable characterization profile.

Determine its solid-state structure through single-crystal X-ray diffraction.

Physicochemical and Thermal Analysis:

Systematically measure fundamental properties as outlined in the table below.

Utilize thermal analysis techniques (TGA, DSC, Accelerating Rate Calorimetry) to determine its decomposition temperature, energy release, and kinetic parameters, which are crucial for assessing its stability and performance as an energetic material rsc.orgradnor.org.uk.

Environmental Studies:

Investigate its abiotic degradation pathways, including hydrolysis and photolysis, under various environmental conditions.

Assess its biodegradability using standard OECD test guidelines to determine its environmental persistence researchgate.netnih.gov.

Evaluate its potential for bioaccumulation and ecotoxicity.

Table 1: Essential Physicochemical Properties for Future Experimental Determination

Property Value Recommended Method(s)
Molecular Formula CCl₂N₂O₄ Mass Spectrometry
Molecular Weight 186.92 g/mol Mass Spectrometry
Melting Point Not Determined Differential Scanning Calorimetry (DSC), Capillary Melting Point
Boiling Point Not Determined Ebulliometry (if stable)
Density (solid) Not Determined Gas Pycnometry, X-ray Diffraction
Decomposition Temp. Not Determined Thermogravimetric Analysis (TGA), DSC
Enthalpy of Formation Not Determined Bomb Calorimetry, Computational Chemistry
Vapor Pressure Not Determined TGA, Knudsen Effusion Method
Water Solubility Not Determined Shake-Flask Method (OECD 105)

Recommended Theoretical Investigations:

Quantum Chemical Calculations:

Employ ab initio and DFT methods to calculate the optimized molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties.

Determine theoretical bond dissociation energies for the C-N and C-Cl bonds to predict the initial steps of thermal decomposition.

Predict NMR chemical shifts to aid in experimental spectral assignment.

Molecular Dynamics Simulations:

Perform simulations to model the thermal decomposition process at the atomic level, providing insight into the reaction mechanisms and initial products formed aps.org.

Simulate the condensed-phase behavior to understand intermolecular interactions and predict crystal properties.

Interdisciplinary Approaches for Comprehensive Dichlorodinitromethane Research

A comprehensive understanding of dichlorodinitromethane can only be achieved through a collaborative, interdisciplinary approach. The complexity of the compound, with its dual identity as a halogenated organic molecule and an energetic material, necessitates expertise from several scientific fields.

Synthetic Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists is essential for developing safe and efficient production methods and for exploring its potential in advanced energetic formulations or as a precursor to novel materials fraunhofer.de.

Analytical and Physical Chemistry: A partnership between analytical and physical chemists will be crucial for the complete characterization of the compound, employing a range of spectroscopic and thermal analysis techniques to build a robust dataset tandfonline.comchromatographyonline.com.

Environmental Science and Toxicology: Environmental chemists and toxicologists must work together to evaluate the lifecycle of the compound, from its potential release into the environment to its impact on ecosystems and health. This includes studying its fate, transport, and degradation pathways nih.govosti.govrsc.org.

Computational and Theoretical Chemistry: Close integration between experimentalists and computational chemists will accelerate research. Theoretical predictions can guide experimental design, help interpret complex data (e.g., decomposition pathways), and provide insights into properties that are difficult to measure directly acs.orgmdpi.com. This synergy is key to developing a holistic understanding of the molecule's behavior from the atomic to the macroscopic scale.

By pursuing these integrated research avenues, the scientific community can systematically fill the critical knowledge gaps surrounding dichlorodinitromethane, enabling a thorough assessment of its properties, potential applications, and environmental implications.

Q & A

Q. What are the established synthesis pathways for dichlorodinitromethane, and what are their respective yields under standard laboratory conditions?

Synthesis typically involves nitration and halogenation of methane derivatives. For example, chlorination of nitroalkanes under controlled acidic conditions may yield dichlorodinitromethane. Key factors include temperature regulation (0–5°C for nitration steps) and stoichiometric ratios of reagents (e.g., nitric acid and chlorine gas). Yields vary between 40–60% due to competing side reactions, requiring purification via fractional distillation .

Q. Which spectroscopic techniques are most effective for characterizing dichlorodinitromethane, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In NMR, chemical shifts for chlorine (δ 3.5–4.0 ppm) and nitro groups (δ 7.0–8.0 ppm) confirm substitution patterns. IR spectra show asymmetric NO₂ stretches near 1540 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹. Mass spectrometry (MS) further validates molecular ion peaks at m/z 170–175 (M⁺) .

Q. How does the molecular structure of dichlorodinitromethane influence its reactivity and stability in various solvents?

The electron-withdrawing nitro and chlorine groups destabilize the molecule, increasing susceptibility to hydrolysis in polar solvents (e.g., water or ethanol). Stability is higher in non-polar solvents like dichloromethane. Thermodynamic studies indicate a half-life of <24 hours in aqueous environments at 25°C, necessitating inert-atmosphere handling .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the thermal decomposition kinetics of dichlorodinitromethane?

Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under nitrogen to prevent oxidation. Isothermal experiments at 100–150°C reveal decomposition activation energies (Ea) via the Arrhenius equation. Include control samples to account for solvent residues, which may catalyze decomposition .

Q. How can researchers resolve contradictions in reported thermodynamic properties of dichlorodinitromethane across different studies?

Cross-validate data using standardized methods (e.g., IUPAC protocols for enthalpy measurements). Discrepancies in ΔHf values (~50 kJ/mol variations) may arise from impurities or calibration errors. Meta-analysis of peer-reviewed datasets and replication studies are recommended to identify systematic biases .

Q. What advanced computational modeling approaches are validated for predicting the environmental fate of dichlorodinitromethane?

Density Functional Theory (DFT) simulations predict hydrolysis pathways and degradation products (e.g., nitrous oxide and chlorinated acids). Molecular dynamics models parameterize solvent interactions using COSMO-RS theory. Validate predictions against experimental LC-MS/MS data for aqueous degradation products .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Nitration/halogenationTemp: 0–5°C; Yield: 40–60%
Characterization NMR, IR, MSδ 7.0–8.0 ppm (NMR); 1540 cm⁻¹ (IR)
Stability Analysis TGA/DSCEa: 80–100 kJ/mol
Environmental Fate DFT/COSMO-RSHydrolysis half-life: <24 hours

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